

Application Notes: Patch-Clamp Analysis of Reconstituted F-ATP Synthase c-Subunit Channels

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Activated C Subunit*

Cat. No.: *B12408141*

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Introduction

The c-subunit of the F₁F₀ ATP synthase, a protein crucial for cellular energy production, has been identified as a key component of the mitochondrial permeability transition pore (mPTP).^[1]^[2] Under cellular stress conditions, such as high matrix Ca²⁺ and oxidative stress, the c-subunit ring can form a voltage-sensitive, high-conductance ion channel.^[3]^[4] The persistent opening of this channel leads to the loss of the inner mitochondrial membrane potential, metabolic dysfunction, and ultimately, cell death.^[3]^[5] Studying the electrophysiological properties of the c-subunit channel is therefore critical for understanding its role in both physiology and pathology, and for the development of novel therapeutics targeting cell death pathways.

Reconstituting the purified c-subunit into an artificial lipid bilayer (proteoliposomes) allows for its detailed functional characterization in a controlled, isolated environment using the patch-clamp technique.^[6]^[7] This powerful methodology enables researchers to investigate the channel's single-channel conductance, ion selectivity, gating kinetics, and modulation by various factors, free from the complexity of its native mitochondrial membrane environment.^[3]^[7]^[8] These application notes provide a summary of the key electrophysiological data and detailed protocols for the purification, reconstitution, and patch-clamp analysis of the c-subunit channel.

Quantitative Data Summary

The electrophysiological characteristics of the reconstituted c-subunit channel have been documented in several studies. The data reveal a large, multi-conductance channel with distinct properties.

Table 1: Electrophysiological Properties of the Reconstituted c-Subunit Channel

Parameter	Reported Value(s)	Source(s)
Peak Conductance	~1.1 nS to 2.0 nS	[3] [9]
Subconductance States	70-100 pS, 300 pS, 600 pS, 700 pS	[3] [4] [9]
Voltage Dependence	Voltage-gated; shows negative rectification	[3] [9]
Channel Activity	Forms a multi-conductance channel with prominent subconductance states	[3] [4] [9]

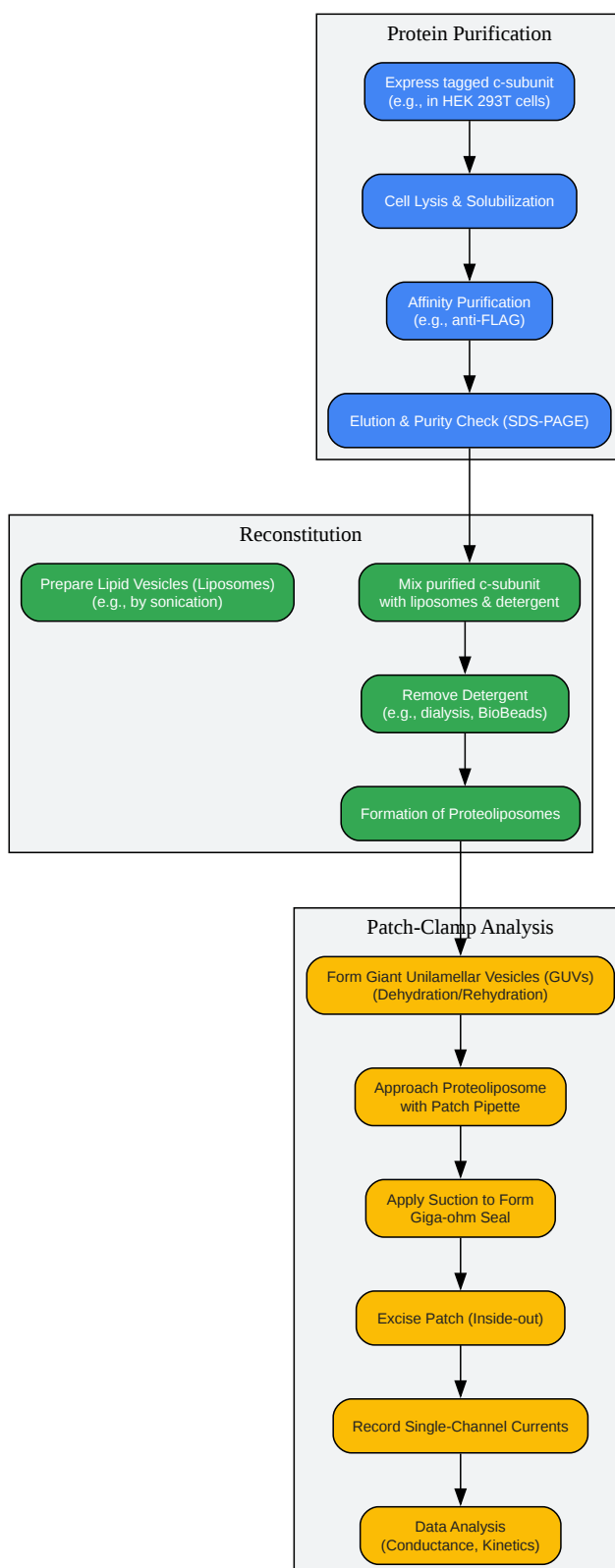
Table 2: Modulation of Reconstituted c-Subunit Channel Activity

Modulator	Effect on Channel	Mechanism/Context	Source(s)
High Matrix Ca ²⁺	Promotes channel opening	Induces conformational changes in the c-subunit ring, unhooking it from inhibitory F1 subunits. [3]	[3]
Recombinant F1 β -subunit	Attenuates conductance (promotes closure)	Binds directly to the c-subunit to inhibit pore activity.[3]	[3]
Cyclosporine A (CsA)	Inhibits channel opening	A known mPTP inhibitor; its effect suggests the reconstituted channel recapitulates native mPTP properties.[3][9]	[3][9]
Adenine Nucleotides (e.g., ATP)	Inhibit channel activity	A known inhibitor of the mPTP.[3][10]	[3][10]
Specific Mutagenesis (M4 Mutant)	Increases single-channel conductance	Loosens the c-subunit ring structure, suggesting the pore is formed by the central lumen of the ring.[3]	[3]

Experimental Protocols & Visualizations

Overall Experimental Workflow

The process of analyzing reconstituted c-subunit channels involves protein purification, incorporation into artificial membranes, and subsequent electrophysiological recording.



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Caption: Workflow for patch-clamp analysis of reconstituted c-subunit channels.

Protocol 1: Purification of c-Subunit

This protocol is adapted from methodologies used for purifying tagged membrane proteins.[3]

- Expression: Transfect a suitable cell line (e.g., HEK 293T) with a vector encoding the c-subunit with an affinity tag (e.g., myc/FLAG tag). Culture cells to allow for protein expression.
- Harvesting and Lysis:
 - Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
 - Resuspend the cell pellet in a lysis buffer containing a mild non-ionic detergent (e.g., 1% DDM or Triton X-100), protease inhibitors, and a suitable salt concentration (e.g., 150 mM NaCl).
 - Incubate on ice with gentle agitation to solubilize membrane proteins.
 - Centrifuge at high speed (e.g., 100,000 x g) to pellet insoluble debris.
- Affinity Chromatography:
 - Incubate the supernatant (cleared lysate) with affinity beads (e.g., anti-FLAG M2 affinity gel) overnight at 4°C.
 - Wash the beads extensively with a wash buffer (lysis buffer with a lower detergent concentration, e.g., 0.1% DDM) to remove non-specifically bound proteins.
- Elution:
 - Elute the tagged c-subunit from the beads using a competitive agent (e.g., 3x FLAG peptide).
 - Collect elution fractions and analyze by SDS-PAGE and immunoblotting to confirm the purity and identity of the c-subunit.[3] The purified protein should be kept in a buffer containing a low concentration of detergent to maintain its solubility and native conformation.

Protocol 2: Reconstitution of c-Subunit into Liposomes

This protocol employs the detergent removal method to form proteoliposomes.[6]

- Liposome Preparation:
 - Prepare a lipid mixture (e.g., a 3:1 ratio of PC:PE in chloroform) in a glass tube.
 - Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of the tube.
 - Further dry the film under vacuum for at least 1 hour to remove residual solvent.
 - Hydrate the lipid film with a suitable buffer (e.g., 150 mM KCl, 10 mM HEPES, pH 7.2) to form multilamellar vesicles (MLVs).
 - Sonicate the MLV suspension or extrude it through a polycarbonate membrane to create small unilamellar vesicles (SUVs).
- Reconstitution:
 - Solubilize the prepared SUVs with a detergent (e.g., Triton X-100).
 - Add the purified c-subunit protein to the solubilized lipids at a desired protein-to-lipid ratio.
 - Incubate the mixture to allow the protein to incorporate into the lipid-detergent micelles.
- Detergent Removal:
 - Slowly remove the detergent from the mixture. This can be achieved by dialysis against a detergent-free buffer or by adding adsorbent beads (e.g., Bio-Beads SM-2).[6]
 - As the detergent is removed, the lipid-protein-detergent micelles will spontaneously form proteoliposomes, with the c-subunit incorporated into the lipid bilayer.
- Proteoliposome Harvesting:
 - Centrifuge the suspension at high speed to pellet the proteoliposomes.
 - Resuspend the proteoliposomes in the desired recording buffer.

Protocol 3: Patch-Clamp Recording from Proteoliposomes

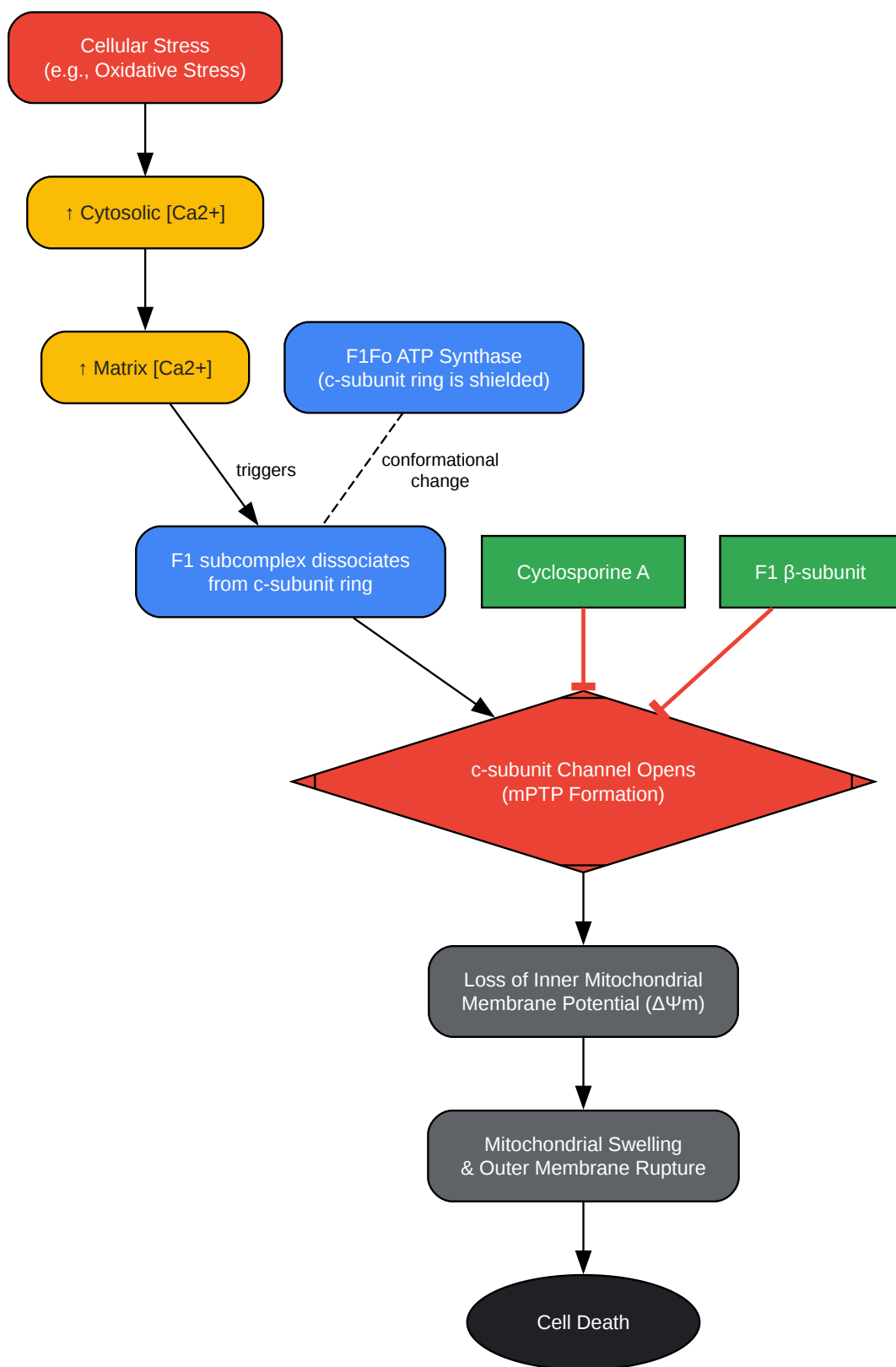
This protocol uses the excised patch technique on giant liposomes formed by dehydration and rehydration.^{[7][11]}

- Formation of Giant Liposomes:
 - Place a small volume of the proteoliposome suspension on a glass coverslip and partially dehydrate it in a desiccator.
 - Carefully rehydrate the lipid film with the desired recording solution. This process promotes the formation of large, giant unilamellar vesicles (GUVs) suitable for patch-clamping.^{[7][11]}
- Patch-Clamp Setup:
 - Transfer the coverslip with GUVs to the recording chamber on the stage of an inverted microscope.
 - Fill a borosilicate glass micropipette (2-5 M Ω resistance) with the appropriate internal solution and mount it on the headstage of the patch-clamp amplifier.^[12]
- Seal Formation and Excision:
 - Using a micromanipulator, gently press the pipette tip against the surface of a GUV.
 - Apply slight negative pressure to the pipette to form a high-resistance (>1 G Ω) seal between the glass and the lipid membrane.^[13]
 - Once a stable giga-ohm seal is formed, pull the pipette away from the liposome to excise an "inside-out" patch of membrane containing the reconstituted c-subunit channel.^[14]
- Data Acquisition:
 - Apply a series of voltage steps or ramps to the patch and record the resulting single-channel currents using an amplifier and data acquisition software.

- The bath solution corresponds to the "intramitochondrial" side of the channel, allowing for the perfusion of modulators like Ca^{2+} , ATP, or the F1 β -subunit.[3]
- Data Analysis:
 - Analyze the recorded currents to determine single-channel conductance (from the current-voltage relationship), open probability, and mean open/closed times.

Signaling Pathway: c-Subunit Channel in Mitochondrial Permeability Transition

The c-subunit channel is a central player in the Ca^{2+} -induced mitochondrial permeability transition, a key event in some forms of programmed cell death.



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Caption: Role of the c-subunit channel in Ca²⁺-mediated mitochondrial permeability transition.

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- To cite this document: BenchChem. [Application Notes: Patch-Clamp Analysis of Reconstituted F-ATP Synthase c-Subunit Channels]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12408141#patch-clamp-analysis-of-reconstituted-c-subunit-channels>]

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